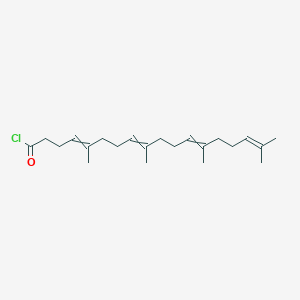
1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and yield. The process may include:
- Raw Material Handling: Efficient handling and storage of raw materials.
- Reaction Control: Precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
- Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Properties
CAS No. |
81234-31-3 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H10ClN3O/c12-10-3-1-9(2-4-10)11(16)5-6-15-8-13-7-14-15/h1-4,7-8H,5-6H2 |
InChI Key |
NTLHECWISYMMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN2C=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)




![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
